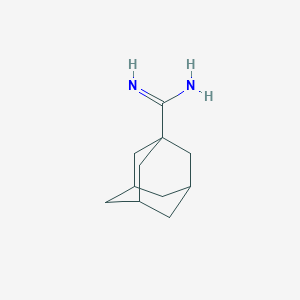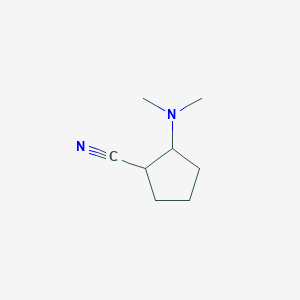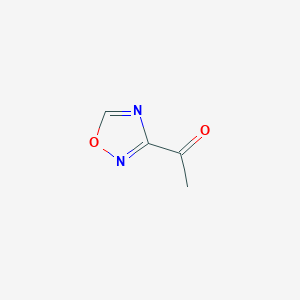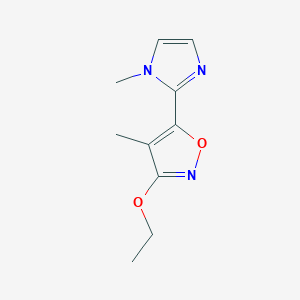
1-(3,6-Dihydroxy-2-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-Dihydroxy-2-methylphenyl)ethanone, also known as acetovanillone, is a natural compound found in various plants, including vanilla beans. It has gained attention in the scientific community due to its potential therapeutic properties and its ability to act as a precursor for the synthesis of other compounds.
Mechanism of Action
Acetovanillone exerts its therapeutic effects through various mechanisms of action, including scavenging free radicals, inhibiting enzymes involved in the formation of AGEs, inducing apoptosis in cancer cells, and disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Acetovanillone has been shown to have various biochemical and physiological effects, such as reducing oxidative stress, lowering blood glucose levels, and inhibiting the growth of pathogenic bacteria. It has also been reported to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
Acetovanillone has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, its low solubility in water and limited stability may pose challenges for its use in certain experiments.
Future Directions
There are several future directions for research on 1-(3,6-Dihydroxy-2-methylphenyl)ethanonene. One area of interest is the development of novel synthetic routes to improve the yield and purity of 1-(3,6-Dihydroxy-2-methylphenyl)ethanonene. Another area of research is the investigation of its potential as a natural preservative in food and cosmetic products. Furthermore, the development of 1-(3,6-Dihydroxy-2-methylphenyl)ethanonene-based drugs for the treatment of various diseases, such as diabetes and cancer, is an exciting area of research.
Synthesis Methods
Acetovanillone can be synthesized through the oxidation of 3,4-dimethoxytoluene using various oxidizing agents, such as manganese dioxide, potassium permanganate, or chromium trioxide. The yield of 1-(3,6-Dihydroxy-2-methylphenyl)ethanonene can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Scientific Research Applications
Acetovanillone has been studied for its potential therapeutic properties, including its antioxidant, antimicrobial, and anticancer activities. It has also been investigated for its ability to inhibit the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of various chronic diseases, such as diabetes, Alzheimer's disease, and cardiovascular disease.
Properties
| 176177-16-5 | |
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
1-(3,6-dihydroxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10O3/c1-5-7(11)3-4-8(12)9(5)6(2)10/h3-4,11-12H,1-2H3 |
InChI Key |
VWYLDCOIBCMQPH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C(=O)C)O)O |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)C)O)O |
synonyms |
Ethanone, 1-(3,6-dihydroxy-2-methylphenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)









![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)


![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)
